molecular formula C20H16FN5O3 B2699873 2-(4-fluorophenyl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1207027-10-8

2-(4-fluorophenyl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2699873
CAS RN: 1207027-10-8
M. Wt: 393.378
InChI Key: HUMAOOUPYLARTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O3 and its molecular weight is 393.378. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Synthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed with fluorine atoms allowing for fluorine-18 labeling, have been developed for in vivo imaging using positron emission tomography (PET) to target the translocator protein (18 kDa) (Dollé et al., 2008). These compounds have potential applications in diagnosing and monitoring neuroinflammatory processes.

Anticancer Activity

Fluoro-substituted benzo[b]pyran compounds, through a series of chemical reactions, have been synthesized and shown to exhibit anticancer activity at low concentrations against various human cancer cell lines (Hammam et al., 2005). These findings suggest the potential of such compounds in cancer therapy.

Anti-inflammatory Activity

The synthesis of N-(3-chloro-4-fluorophenyl)-2- derivatives demonstrated significant anti-inflammatory activity, highlighting their potential as therapeutic agents for inflammation-related disorders (Sunder et al., 2013).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes, along with their ligands, demonstrated significant antioxidant activity, underscoring their potential in oxidative stress-related conditions (Chkirate et al., 2019).

Fluorogenic Dyes Synthesis

The oxidation of certain compounds with selenium dioxide led to the formation of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones, which exhibit bathochromic shifts in their absorption and emission maxima. These properties suggest their application as fluorogenic dyes for various analytical and biological studies (Zaitseva et al., 2020).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory activities. Certain derivatives showed significant effects, indicating their potential as pain relief and anti-inflammatory drugs (Selvam et al., 2012).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c1-12-9-18(27)24-20(22-12)26-17(11-15(25-26)16-3-2-8-29-16)23-19(28)10-13-4-6-14(21)7-5-13/h2-9,11H,10H2,1H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMAOOUPYLARTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135879837

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.